2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl pentanoate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL PENTANOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxathiol ring system, which is a fusion of benzene, oxathiol, and phenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL PENTANOATE typically involves multi-step organic reactions. One common method includes the condensation of a benzoxathiol derivative with a phenyl group under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL PENTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxathiol ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL PENTANOATE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL PENTANOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoxathiol ring system can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL BENZOATE: This compound has a similar structure but with a benzoate group instead of a pentanoate group.
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE: Another similar compound with a 2-methylpropanoate group.
Uniqueness
What sets 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL PENTANOATE apart is its specific pentanoate group, which may confer unique chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing specialized compounds for targeted applications.
Properties
Molecular Formula |
C18H16O4S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) pentanoate |
InChI |
InChI=1S/C18H16O4S/c1-2-3-9-16(19)21-13-10-14(12-7-5-4-6-8-12)17-15(11-13)23-18(20)22-17/h4-8,10-11H,2-3,9H2,1H3 |
InChI Key |
JYJADZDKQTVYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC(=C2C(=C1)SC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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